molecular formula C18H18N4O5 B4861062 N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

Cat. No.: B4861062
M. Wt: 370.4 g/mol
InChI Key: LWMSFFZKKSPGPP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the indole is treated with an acyl chloride or anhydride in the presence of a base.

    Attachment of the 2-methoxyethyl Group: This step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Formation of the 2,4,6-trioxo-1,3-diazinan-5-ylidene Group: This group can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan, serotonin, and melatonin share the indole core structure.

    Acetamide Derivatives: Compounds like acetamide, N-methylacetamide, and N-ethylacetamide share the acetamide functional group.

Uniqueness

N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-27-7-6-19-15(23)10-22-9-11(12-4-2-3-5-14(12)22)8-13-16(24)20-18(26)21-17(13)25/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H2,20,21,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSFFZKKSPGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331679
Record name N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371135-81-8
Record name N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Reactant of Route 3
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Reactant of Route 4
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Reactant of Route 5
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

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